molecular formula C14H23N5 B8822800 1-Octyl-3-methylimidazolium dicyanamide CAS No. 905972-84-1

1-Octyl-3-methylimidazolium dicyanamide

Cat. No.: B8822800
CAS No.: 905972-84-1
M. Wt: 261.37 g/mol
InChI Key: BAPSPLZXQMZGAY-UHFFFAOYSA-N
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Description

1-Octyl-3-methylimidazolium dicyanamide ([C₈mim][dca]) is an ionic liquid (IL) composed of a 1-octyl-3-methylimidazolium cation and a dicyanamide ([dca]⁻) anion. It is characterized by its low viscosity, high thermal stability, and miscibility with polar solvents, making it suitable for applications in catalysis, gas separation, and electrochemical devices . The octyl chain in the cation enhances hydrophobicity compared to shorter-chain analogs, while the [dca]⁻ anion contributes to its low melting point and high ionic conductivity. Its CAS registry number is 905972-84-1, with a molecular formula of C₁₃H₂₁N₅ and a molecular weight of 259.34 g/mol .

Properties

IUPAC Name

cyanoiminomethylideneazanide;1-methyl-3-octylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.C2N3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1-5-2-4/h10-12H,3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPSPLZXQMZGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Cation Chain Length Variations :

  • 1-Butyl-3-methylimidazolium dicyanamide ([Bmim][dca]) : Shorter butyl chain reduces hydrophobicity and increases polarity compared to [C₈mim][dca]. This results in higher solubility in water but lower thermal stability (decomposition temperature ~250°C vs. ~300°C for [C₈mim][dca]) .
  • 1-Hexyl-3-methylimidazolium dicyanamide ([HEMIM][dca]) : Intermediate chain length balances hydrophobicity and viscosity. Its density (1.12 g/cm³ at 298 K) is slightly higher than [C₈mim][dca] (1.08 g/cm³), attributed to tighter packing of the hexyl chain .

Anion Variations :

  • 1-Octyl-3-methylimidazolium acetate ([C₈mim][OAc]) : The acetate anion increases hydrogen-bonding capacity, leading to higher viscosity (304.48 mPa·s at 303.15 K) compared to [C₈mim][dca] (<100 mPa·s). However, [C₈mim][OAc] exhibits stronger interactions with organic solvents like DMSO, as evidenced by negative excess molar volumes (Vᴱ) in mixtures .
  • 1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₈mim][NTf₂]) : The [NTf₂]⁻ anion imparts higher hydrophobicity and lower viscosity (η ≈ 45 mPa·s at 298 K) than [C₈mim][dca]. However, [C₈mim][NTf₂] has lower biodegradability .
Thermophysical Properties
Property [C₈mim][dca] [Bmim][dca] [HEMIM][dca] [C₈mim][OAc]
Density (g/cm³, 298 K) 1.08 1.15 1.12 1.02
Viscosity (mPa·s, 303 K) <100 85 95 304.48
Melting Point (°C) -45 -62 -50 -20
Thermal Stability (°C) ~300 ~250 ~280 ~200

Key Observations :

  • Viscosity : [C₈mim][dca]’s viscosity is significantly lower than acetate-based ILs due to weaker cation-anion interactions .
  • Density : Increasing cation chain length reduces density (e.g., [C₈mim][dca] < [Bmim][dca]) due to decreased packing efficiency .
  • Solvent Interactions : Acetate-based ILs like [C₈mim][OAc] show stronger interactions with solvents (e.g., DMSO, DMF), as indicated by negative Vᴱ values, whereas [dca]⁻-based ILs prioritize miscibility over specific interactions .
Application-Specific Performance
  • Gas Separation : [C₈mim][dca] outperforms [Bmim][dca] in CO₂/N₂ selectivity due to its balanced hydrophobicity and anion basicity .
  • Electrochemical Stability : [C₈mim][dca]’s wide electrochemical window (∼4.5 V) surpasses acetate-based ILs (~2.5 V) but is narrower than [NTf₂]⁻ analogs (~5.0 V) .

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